REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([CH3:11])(=[O:10])=[O:9].[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>>[CH3:11][S:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between 2 N NaOH and CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was chromatographed (CHCl3/CH3OH, 9:1, as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=C(C=CC=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |